molecular formula C10H13ClN2O3 B2505869 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride CAS No. 2408965-78-4

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2505869
CAS No.: 2408965-78-4
M. Wt: 244.68
InChI Key: DEBMFGXKVMMPMM-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H12N2O3·HCl. It is known for its unique structure, which includes a morpholine ring attached to a pyridine ring via a carboxylic acid group. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride typically involves the reaction of 4-morpholinopyridine with a carboxylating agent under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholin-4-ylpiperidine-1-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyridine ring.

    4-Morpholinonicotinic acid: Another related compound with a similar core structure.

Uniqueness

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBMFGXKVMMPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408965-78-4
Record name 4-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride
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